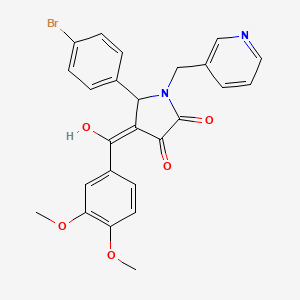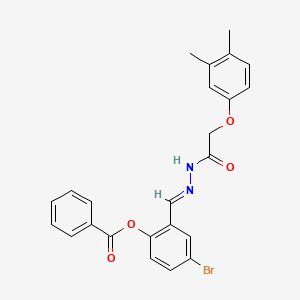![molecular formula C20H20ClN5OS3 B12027056 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B12027056.png)
2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- This compound has the following chemical formula:
C22H24ClN5OS3
. - It falls into the category of hydrazides, which are compounds containing a hydrazine functional group (–NHNH₂) attached to a carbonyl group.
- The compound’s structure consists of a thiadiazole ring, a benzylsulfanyl group, and a dimethylamino-substituted phenyl group.
- It is noteworthy for its potential biological activities and applications.
Méthodes De Préparation
- Unfortunately, specific synthetic routes and reaction conditions for this compound are not readily available in the literature. it is likely that it can be synthesized through a multistep process involving the assembly of its various functional groups.
- Industrial production methods may involve large-scale synthesis, purification, and isolation.
Analyse Des Réactions Chimiques
- The compound may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions would depend on the specific reaction being studied.
- Major products formed from these reactions could include derivatives with modified functional groups or altered stereochemistry.
Applications De Recherche Scientifique
- In chemistry, researchers might explore its reactivity, stability, and potential as a building block for more complex molecules.
- In biology, investigations could focus on its interactions with enzymes, receptors, or other biomolecules.
- In medicine, it might be evaluated for therapeutic properties (e.g., antimicrobial, anticancer, or anti-inflammatory effects).
- In industry, applications could range from materials science to catalysis.
Mécanisme D'action
- The compound’s mechanism of action would depend on its specific targets.
- It could interact with cellular proteins, nucleic acids, or other biomolecules, affecting cellular processes.
- Further research is needed to elucidate its precise mode of action.
Comparaison Avec Des Composés Similaires
- Unfortunately, I couldn’t find direct information on similar compounds with the exact structure you provided.
- related compounds, such as 2-[(4-chlorobenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole , have been studied .
- Highlighting the uniqueness of your compound would require a more detailed comparison with structurally related analogs.
Remember that this compound’s properties and applications may evolve as more research is conducted
Propriétés
Formule moléculaire |
C20H20ClN5OS3 |
|---|---|
Poids moléculaire |
478.1 g/mol |
Nom IUPAC |
2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C20H20ClN5OS3/c1-26(2)17-9-5-14(6-10-17)11-22-23-18(27)13-29-20-25-24-19(30-20)28-12-15-3-7-16(21)8-4-15/h3-11H,12-13H2,1-2H3,(H,23,27)/b22-11+ |
Clé InChI |
GBJUDKMALNMWBL-SSDVNMTOSA-N |
SMILES isomérique |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(3-Ethoxy-4-hydroxyphenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12026974.png)
![1-(3-chlorophenyl)-3-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]thiourea](/img/structure/B12026981.png)

![[4-[(E)-[(3-methylphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12026988.png)
![N-(3-chloro-4-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12026996.png)



![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12027015.png)
![ethyl 2-[2-(3-bromophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12027054.png)
![5-(4-Bromophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12027055.png)
![3-Ethyl-5,6-dimethyl-2-((naphthalen-1-ylmethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12027060.png)
![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide](/img/structure/B12027063.png)
![N-(5-Butyl-1,3,4-thiadiazol-2-YL)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12027065.png)
